molecular formula C12H17BO3 B1333622 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269409-97-4

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1333622
CAS RN: 269409-97-4
M. Wt: 220.07 g/mol
InChI Key: VLROJECCXBBKPZ-UHFFFAOYSA-N
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Description

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing organic molecule that is part of a class of compounds known for their utility in various chemical reactions, particularly in the field of organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related boron-containing compounds often involves catalytic processes. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes was performed using Pd-catalyzed borylation of aryl bromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol . These methods highlight the importance of transition metal catalysis in the formation of boron-containing compounds.

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often elucidated using single-crystal X-ray diffraction. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined and showed no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . The crystal structure of another related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was also solved, revealing a tetracoordinated boron atom . These studies demonstrate the diverse structural possibilities for boron-containing compounds and their potential reactivity.

Chemical Reactions Analysis

Boron-containing compounds like those discussed in the papers are known for their reactivity in various chemical transformations. The presence of the boron atom allows for unique interactions and reactivity patterns not found in purely organic compounds. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis of lignins indicates the potential for boron compounds to participate in analytical chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds can be studied using computational methods such as density functional theory (DFT). For instance, DFT was used to study the molecular electrostatic potential and frontier molecular orbitals of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, revealing insights into its physicochemical properties . These computational studies complement experimental techniques and provide a deeper understanding of the properties of these compounds.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis and Characterization : Compounds containing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been synthesized and characterized using various spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These compounds include benzonitrile and aniline derivatives, which are structurally confirmed by X-ray diffraction and optimized using density functional theory (DFT) (Wu et al., 2021).

  • Crystal Structure and DFT Studies : Other derivatives, such as 1-(2,2,2-trifluoroethyl)-1H-pyrazole, have also been synthesized, confirming their structures through spectroscopic methods and X-ray diffraction. DFT calculations align well with experimental data, indicating accurate structural predictions (Liao et al., 2022).

Advanced Material Synthesis

  • Electron Donors and Polymer Synthesis : Research has been conducted on synthesizing organic electron-donors derived from carbazole and phenothiazine, using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives. These donors are key intermediates in synthetic approaches for advanced materials (Bifari & El-Shishtawy, 2021).

Chemical Reactivity and Bonding Analysis

  • Chemical Reactivity and Structural Studies : There's a focus on understanding the chemical reactivity and bonding in compounds containing the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety. This includes examining the bond angles, molecular orbitals, and reactivity differences in various derivatives (Sopková-de Oliveira Santos et al., 2003).

Applications in Detection and Sensing

  • Detection of Hydrogen Peroxide : There's research into using boronate ester fluorescence probes, which include derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), for detecting hydrogen peroxide. These probes demonstrate different fluorescence responses based on their molecular structure (Lampard et al., 2018)

Safety and Hazards

The compound should be handled with care to avoid direct contact with skin and eyes. In case of contact, it should be washed off with plenty of water and medical help should be sought . It should be stored away from flammable materials and high-temperature sources . The compound should be sealed and stored in a dry, cool place .

Mechanism of Action

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in the body.

Action Environment

The action of 2-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes 2-Hydroxyphenylboronic acid pinacol ester, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLROJECCXBBKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370402
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269409-97-4
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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